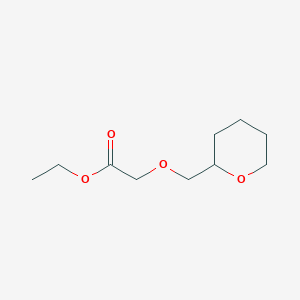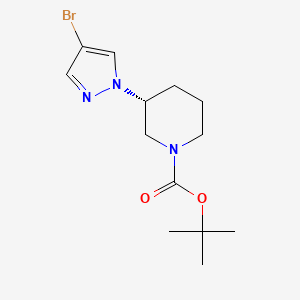
(4-Bromo-3-chlorophenyl)(methyl)sulfane
Vue d'ensemble
Description
(4-Bromo-3-chlorophenyl)(methyl)sulfane is an organic compound with the molecular formula C7H6BrClS. It is a derivative of benzene, featuring bromine, chlorine, and a methylsulfanyl group as substituents.
Méthodes De Préparation
The synthesis of (4-Bromo-3-chlorophenyl)(methyl)sulfane typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-chloro-4-methylsulfanylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance efficiency and yield .
Analyse Des Réactions Chimiques
(4-Bromo-3-chlorophenyl)(methyl)sulfane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution reactions yield various substituted benzene derivatives .
Applications De Recherche Scientifique
(4-Bromo-3-chlorophenyl)(methyl)sulfane has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its ability to undergo various chemical modifications.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of (4-Bromo-3-chlorophenyl)(methyl)sulfane in chemical reactions involves the interaction of its substituents with various reagents. The bromine and chlorine atoms are electron-withdrawing groups, which influence the reactivity of the benzene ring. The methylsulfanyl group can act as an electron-donating group, affecting the overall electronic distribution in the molecule .
In biological systems, the compound may interact with proteins and enzymes through hydrophobic interactions and halogen bonding.
Comparaison Avec Des Composés Similaires
(4-Bromo-3-chlorophenyl)(methyl)sulfane can be compared with other similar compounds such as:
1-Bromo-4-chloro-2-methylbenzene: This compound lacks the methylsulfanyl group, making it less versatile in certain chemical reactions.
2-Bromo-4-chloro-1-methylsulfanylbenzene: This is a positional isomer with different reactivity due to the position of the substituents.
1-Bromo-4-[(methylsulfanyl)methyl]benzene: This compound has a similar structure but with a different arrangement of the methylsulfanyl group, affecting its chemical properties
The uniqueness of this compound lies in its specific combination of substituents, which provides a balance of electronic and steric effects, making it a valuable compound in various chemical and biological applications.
Propriétés
Formule moléculaire |
C7H6BrClS |
|---|---|
Poids moléculaire |
237.55 g/mol |
Nom IUPAC |
1-bromo-2-chloro-4-methylsulfanylbenzene |
InChI |
InChI=1S/C7H6BrClS/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 |
Clé InChI |
ZEDJKLTZTSSQFP-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC(=C(C=C1)Br)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8500538.png)








![1-(3-Methyl-3H-imidazo[4,5-B]pyridin-2-YL)piperazine](/img/structure/B8500600.png)
![4-[2-(3-Carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-hydroxybenzoic acid](/img/structure/B8500610.png)
![2-[2-methyl-4-(2H-tetrazol-5-yl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B8500612.png)


